1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene

Description

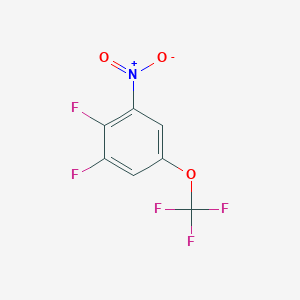

1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a nitro group (-NO₂) at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. Its molecular formula is C₇H₂F₅NO₃, with a molecular weight of 275.09 g/mol. The compound’s structure combines strong electron-withdrawing groups (EWGs), including -F, -NO₂, and -OCF₃, which collectively enhance its electrophilic reactivity and stability under harsh conditions.

Properties

IUPAC Name |

1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDQSHGZIUSHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule’s structure necessitates sequential introduction of fluorine, nitro, and trifluoromethoxy groups on a benzene ring. Retrosynthetic disconnection reveals two viable pathways:

Nucleophilic Aromatic Substitution (NAS) Route

Starting from 1,2-dichloro-5-(trifluoromethoxy)benzene, nitration at position 3 followed by halogen exchange (Cl → F) offers a direct route. The trifluoromethoxy group’s meta-directing nature ensures nitration occurs at position 3, while fluorination via potassium fluoride (KF) replaces chlorines at positions 1 and 2.

Directed Ortho-Metalation (DoM) Strategy

Employing a directing group (e.g., trifluoromethoxy) to facilitate lithiation at positions 1 and 2 enables subsequent fluorination. Post-lithiation, quenching with a fluorine source (e.g., N-fluorobenzenesulfonimide) introduces fluorines, followed by nitration.

Nitration Methodologies

Mixed-Acid Nitration

A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:1 weight ratio at 25–60°C selectively nitrates 1,2-dichloro-5-(trifluoromethoxy)benzene at position 3, yielding 1,2-dichloro-3-nitro-5-(trifluoromethoxy)benzene. The reaction’s exothermic nature necessitates controlled addition to prevent decomposition of the trifluoromethoxy group.

Key Parameters:

Fluorination Techniques

Halogen Exchange with Potassium Fluoride

The dichloronitro intermediate undergoes fluorination using spray-dried KF (2.2 equivalents) in sulfolane at 150–200°C under catalysis by quaternary ammonium salts (e.g., tetrabutylammonium bromide, 1% w/w).

Reaction Mechanism:

- Phase-Transfer Catalysis : The ammonium salt solubilizes KF in sulfolane, facilitating Cl⁻/F⁻ exchange.

- Kinetics : Complete substitution requires 12–18 hours, monitored by GC-MS for residual chlorides.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| KF Equivalents | 2.2 | Maximizes Cl → F conversion |

| Temperature | 180°C | Balances rate and side reactions |

| Catalyst Loading | 1% w/w | Enhances reaction efficiency |

Post-fluorination, steam distillation isolates 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene with 92% molar yield.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Challenges

Emerging Technologies

Electrochemical Fluorination

Using Pt anodes in anhydrous HF, dichloronitro intermediates undergo direct electrochemical fluorination at 50°C, achieving 88% yield with reduced KF waste.

Flow Chemistry

Microreactors enable precise control over nitration exotherms, improving safety and reproducibility for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the compound susceptible to nucleophilic substitution reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized for various applications.

Substituted Benzene Derivatives:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene and related compounds:

Key Comparison Points

Substituent Effects Electron-Withdrawing Strength: The trifluoromethoxy group (-OCF₃) in the target compound exhibits resonance and inductive effects, making it a stronger EWG than -CF₃ (purely inductive) in 1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene. This difference impacts reactivity in electrophilic substitutions and reductions . Halogen vs.

Synthetic Utility

- The nitro group in the target compound can be reduced to a diamine (as in ), but instability of the resulting diamine (similar to 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine) necessitates immediate downstream use .

- Compared to Nitrofluorfen, the target compound lacks chlorine and additional phenyl ether groups, which are critical for herbicidal activity .

Physical Properties Solubility: The -OCF₃ group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) relative to -CF₃ analogs.

Research Findings and Data

- Reactivity in Reductions : Nitro-to-diamine conversions (e.g., SnCl₂-mediated reductions) for the target compound would likely mirror methods in , though yields may vary due to steric and electronic effects from -OCF₃ .

- Catalytic Coupling : Unlike 1-Bromo-3-(trifluoromethoxy)benzene (90%+ yields in Pd-catalyzed arylations), the target compound’s fluorine substituents may hinder oxidative addition steps, necessitating optimized catalysts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : Begin with halogenation of a trifluoromethoxy-substituted benzene precursor. Introduce fluorine via electrophilic substitution using HF or fluorinating agents like Selectfluor®. Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like over-nitrated or dehalogenated species .

Q. How can researchers characterize the structure and purity of 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene using spectroscopic and chromatographic methods?

- Methodology : Use ¹⁹F NMR to confirm fluorine environments (δ -55 to -60 ppm for CF₃O groups) and ¹H NMR for aromatic protons (split due to adjacent fluorine atoms). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Cross-reference with databases like NIST for spectral validation .

Advanced Research Questions

Q. What strategies are effective for introducing the trifluoromethoxy group into the benzene ring during the synthesis of polyhalogenated nitroaromatics?

- Methodology : Use Ullmann coupling or nucleophilic aromatic substitution with Cu(I) catalysts to introduce the trifluoromethoxy group. Pre-functionalize the ring with electron-withdrawing groups (e.g., nitro) to activate positions for substitution. For example, react 3,5-difluoronitrobenzene with trifluoromethoxide (CF₃O⁻) under anhydrous conditions in DMF at 120°C .

Q. How can conflicting data regarding the reactivity of nitro and trifluoromethoxy groups in electrophilic substitution reactions be resolved?

- Methodology : Conduct kinetic studies using deuterated solvents to track isotopic effects. Compare reaction rates in nitration (HNO₃/H₂SO₄) vs. sulfonation (SO₃/H₂SO₄) to assess directing effects. Computational modeling (DFT) predicts charge distribution, revealing whether the nitro group dominates ortho/para-directing over the trifluoromethoxy group. Validate with experimental regioselectivity data .

Q. What methodologies are employed to synthesize benzimidazole derivatives from 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

- Methodology : Reduce the nitro group to an amine using SnCl₂·2H₂O in ethanol (75°C, 5–7 h). React the resulting diamine with aldehydes (e.g., benzaldehyde) in DMF at 120°C under N₂, using Na₂S₂O₅ as a cyclization catalyst. Optimize by varying aldehyde substituents and reaction time (monitored via LC-MS) to maximize benzimidazole yields .

Q. How do steric and electronic effects of fluorine substituents influence the regioselectivity of nucleophilic aromatic substitution in 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene?

- Methodology : Fluorine’s electronegativity deactivates the ring, but its small size allows for meta-directing effects. Use Hammett constants (σₘ for CF₃O = +0.52) to predict reactivity. Experimental validation: React with piperidine in DMSO at 80°C; LC-MS analysis shows substitution preferentially at the 4-position (less hindered by adjacent fluorine) .

Q. What are the challenges in achieving selective reduction of the nitro group in the presence of halogen and trifluoromethoxy substituents, and how can these be addressed?

- Methodology : Catalytic hydrogenation (H₂/Pd-C) risks dehalogenation. Instead, use Fe/HCl or SnCl₂ in ethanol for chemoselective nitro reduction. Monitor reaction progress with TLC (hexane/EtOAc 3:1) to halt before side reactions occur. For labile substrates, employ NH₄Cl as a stabilizing agent .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.